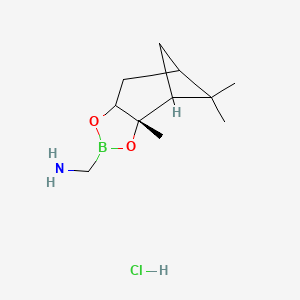![molecular formula C13H20O2 B14070413 4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one CAS No. 100819-92-9](/img/structure/B14070413.png)
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-oxaspiro[57]tridec-3-en-2-one is a chemical compound with the molecular formula C₁₃H₂₀O₂ It is characterized by a spirocyclic structure, which includes a spiro[57]tridecane ring system fused with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one typically involves the following steps:
Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted oxiranes or spirocyclic compounds.
Aplicaciones Científicas De Investigación
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro[5.7]tridec-3-en-2-one: Lacks the methyl group at the 4-position.
4-Methyl-1-oxaspiro[5.6]dodec-3-en-2-one: Has a different ring size in the spirocyclic system.
4-Methyl-1-oxaspiro[5.8]tetradec-3-en-2-one: Has a larger ring size in the spirocyclic system.
Uniqueness
4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one is unique due to its specific ring size and the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
100819-92-9 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-methyl-1-oxaspiro[5.7]tridec-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-11-9-12(14)15-13(10-11)7-5-3-2-4-6-8-13/h9H,2-8,10H2,1H3 |
Clave InChI |
KXGUFEFGLXZLKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2(C1)CCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



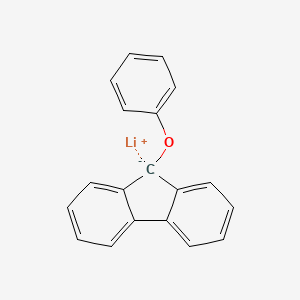
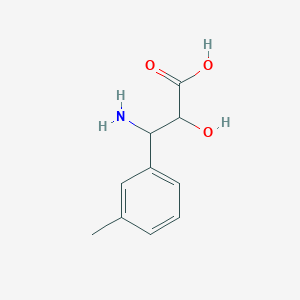
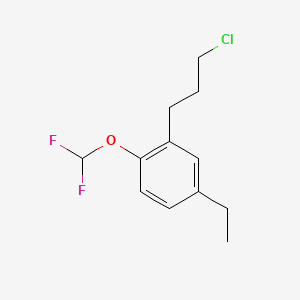
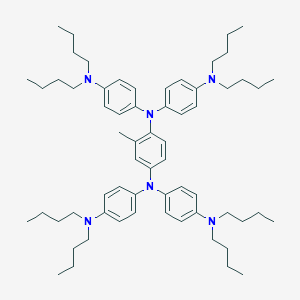
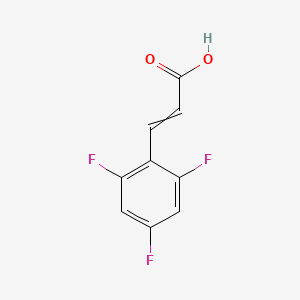
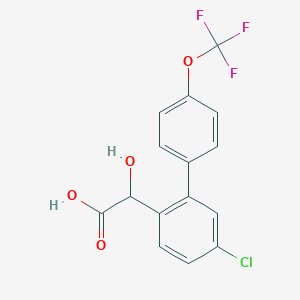
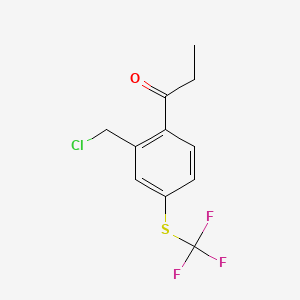
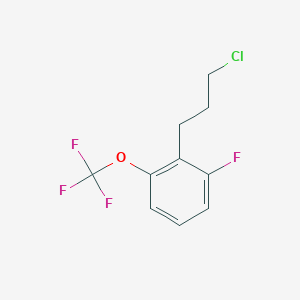
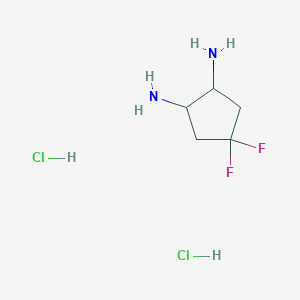
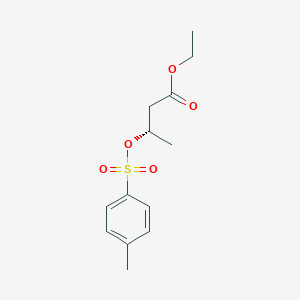
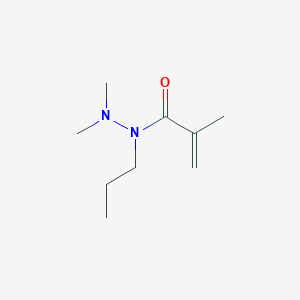
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
